4-Methoxy-3,5-dinitrobenzaldehyde
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Overview
Description
4-Methoxy-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C8H6N2O5 It is a derivative of benzaldehyde, where the benzene ring is substituted with two nitro groups at the 3 and 5 positions and a methoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dinitrobenzaldehyde typically involves nitration of 4-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by nitration. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3,5-dinitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dinitro-4-methoxybenzoic acid.
Reduction: 3,5-Diamino-4-methoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3,5-dinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-3,5-dinitrobenzaldehyde exerts its effects involves interactions with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can disrupt cellular processes, including antioxidation pathways . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxybenzaldehyde: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
3,5-Diamino-4-methoxybenzaldehyde: The reduced form of 4-Methoxy-3,5-dinitrobenzaldehyde, with amino groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of both electron-withdrawing nitro groups and an electron-donating methoxy group. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-3,5-dinitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-16-8-6(9(12)13)2-5(4-11)3-7(8)10(14)15/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWSJJHARHAYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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